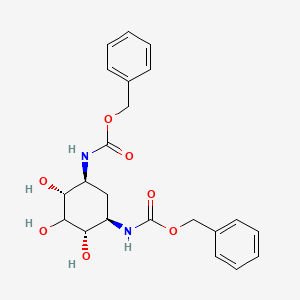

bis(N-Cbz)-2-deoxystreptamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O7 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

benzyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |

InChI |

InChI=1S/C22H26N2O7/c25-18-16(23-21(28)30-12-14-7-3-1-4-8-14)11-17(19(26)20(18)27)24-22(29)31-13-15-9-5-2-6-10-15/h1-10,16-20,25-27H,11-13H2,(H,23,28)(H,24,29)/t16-,17+,18+,19-,20? |

InChI Key |

GIOOUAKNEMYNSA-SYBFEITBSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Bis N Cbz 2 Deoxystreptamine

Strategies for Dual N-Protection of 2-Deoxystreptamine (B1221613) with Benzyloxycarbonyl (Cbz) Groups

The introduction of the Cbz group serves to protect the two amine functionalities of 2-deoxystreptamine during subsequent chemical modifications. rug.nl This protecting group is favored for its stability under a range of reaction conditions and its facile removal via hydrogenolysis. rug.nlorganic-chemistry.org

Preparation via Acidic Hydrolysis of Aminoglycoside Precursors (e.g., Neomycin, Neamine) Followed by Amine Protection.nih.govresearchgate.net

A common and practical route to obtain 2-deoxystreptamine is through the acidic hydrolysis of readily available aminoglycoside antibiotics such as neomycin or neamine (B104775). nih.govru.nlgoogle.com This degradation process breaks the glycosidic bonds, releasing the central 2-deoxystreptamine scaffold. usu.edu For instance, heating neomycin B in concentrated hydrobromic acid can yield 2-deoxystreptamine. google.com Similarly, acidic hydrolysis of kanamycin (B1662678) A can also provide the 2-deoxystreptamine core, along with the constituent aminosugars. usu.edu

Following hydrolysis and purification, the "naked" 2-deoxystreptamine is then subjected to N-protection. The dual N-protection with benzyloxycarbonyl groups is typically achieved by reacting 2-deoxystreptamine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. rug.nl This reaction yields bis(N-Cbz)-2-deoxystreptamine. While effective, this method often results in a racemic mixture of the final product due to the meso nature of the 2-deoxystreptamine starting material. nih.gov

A summary of aminoglycoside precursors and their hydrolysis products is presented below:

| Aminoglycoside Precursor | Key Hydrolysis Products | Reference |

| Neomycin B | 2-Deoxystreptamine, Neosamine C, etc. | google.comru.nl |

| Kanamycin A | 2-Deoxystreptamine, 6-Aminoglucose, 3-Aminoglucose | usu.edu |

| Neamine | 2-Deoxystreptamine, Neosamine C | ru.nl |

De Novo Chemical Synthesis Routes to the 2-Deoxystreptamine Core and Subsequent Cbz Introduction.ru.nl

While degradation of natural products is a common source, de novo chemical synthesis offers greater flexibility in accessing diverse and enantiomerically pure 2-deoxystreptamine derivatives. ru.nl These multi-step synthetic sequences often start from simple, achiral precursors or from the chiral pool. For example, one approach utilizes benzene (B151609) as a starting material to construct the 2-deoxystreptamine core through a series of reactions including a key 5-exo-tet cyclization and a bromonium-induced rearrangement. illinois.edu Another strategy begins with D-allylglycine and employs key steps like chain extensions, olefin metathesis, and face-selective dihydroxylation to build the enantiopure 2-deoxystreptamine scaffold. ru.nl

Other notable de novo syntheses have started from materials like D-glucose and N-acetyl-D-glucosamine. ru.nl Once the 2-deoxystreptamine core is synthesized, the introduction of the Cbz groups proceeds as previously described, by reaction with benzyl chloroformate. These synthetic routes, while often longer and more complex than degradation methods, provide access to specific stereoisomers and allow for the incorporation of diverse functionalities. ru.nlrsc.org

Considerations of Stereochemical Control in bis(N-Cbz)-2-deoxystreptamine Synthesis

The stereochemistry of 2-deoxystreptamine is a critical aspect of its synthesis, influencing the biological activity of its derivatives. The molecule itself presents unique stereochemical challenges that must be addressed to obtain desired products.

Addressing the Meso Compound Nature of 2-Deoxystreptamine.nih.gov

2-Deoxystreptamine is a meso compound, meaning it is achiral despite possessing multiple stereogenic centers. nih.govlookchem.com This is due to an internal plane of symmetry. As a result, direct N-protection of 2-deoxystreptamine obtained from hydrolysis typically yields a racemic mixture of bis(N-Cbz)-2-deoxystreptamine. nih.gov The separation of these enantiomers can be challenging and often requires chiral chromatography or the use of chiral resolving agents.

Development of Enantiopure bis(N-Cbz)-2-deoxystreptamine Derivatives.nih.govru.nllookchem.com

To overcome the formation of racemic mixtures, significant effort has been directed towards the synthesis of enantiopure 2-deoxystreptamine derivatives. nih.govru.nl One strategy involves the desymmetrization of the meso 2-deoxystreptamine. This can be achieved through enzymatic methods or by using chiral catalysts. For example, chiral phosphoric acids have been used to catalyze the desymmetrizative glycosylation of 2-deoxystreptamine derivatives. lookchem.comumich.edu

Alternatively, enantiopure derivatives can be synthesized from chiral starting materials, a strategy known as a chiral pool synthesis. ru.nl Starting from enantiomerically pure precursors like D-glucose or specific amino acids ensures that the resulting 2-deoxystreptamine scaffold, and subsequently the bis(N-Cbz) derivative, is also enantiopure. ru.nlrsc.org

Diastereoselective Reductions and Other Transformations for Stereocontrol.ru.nl

In de novo syntheses, controlling the stereochemistry at each newly formed stereocenter is paramount. Diastereoselective reductions of ketone intermediates are a key tool for establishing the correct relative stereochemistry of the hydroxyl and amino groups on the cyclohexane (B81311) ring. ru.nlcapes.gov.br For instance, the choice of reducing agent and reaction conditions can favor the formation of either syn or anti diols. researchgate.net Other stereocontrolled transformations, such as Sharpless asymmetric dihydroxylation and Mitsunobu reactions, are also employed to precisely install functional groups with the desired stereochemistry. researchgate.netrsc.org These methods are crucial for building the complex stereochemical array of enantiopure 2-deoxystreptamine derivatives.

Regioselective Functionalization and Derivatization Strategies Utilizing Bis N Cbz 2 Deoxystreptamine

Selective Deprotection and Functional Group Interconversion Pathways

The selective manipulation of the Cbz protecting groups on the 2-deoxystreptamine (B1221613) scaffold is a cornerstone for creating structural diversity. This often involves pathways that differentiate between the two chemically equivalent Cbz groups by exploiting the proximity of neighboring hydroxyl groups.

Regioselective N-Deprotection of Cbz Groups in bis(N-Cbz)-2-deoxystreptamine Derivatives

While the two Cbz groups in bis(N-Cbz)-2-deoxystreptamine are stereochemically equivalent in the meso compound, their selective removal is achievable through intramolecular processes. The key to this regioselectivity lies in the participation of an adjacent hydroxyl group. Under specific, often milder basic conditions, one Cbz group can be selectively cleaved. researchgate.net

This process is not a simple hydrolysis but rather an intramolecular cyclization-elimination mechanism. The reaction is initiated by the deprotonation of a nearby hydroxyl group (e.g., at C-4 or C-6), which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the adjacent Cbz group. This attack leads to the formation of a transient cyclic carbamate (B1207046) intermediate and the expulsion of the benzyl (B1604629) alcohol moiety. The subsequent hydrolysis or reaction of this cyclic carbamate results in a free amine at one position while the other Cbz group remains intact. Research on related per-N-Cbz protected aminoglycosides, such as kanamycin (B1662678) A, has demonstrated that a Cbz group vicinal to a hydroxyl group can be selectively deprotected under mild basic conditions, highlighting the critical role of the neighboring hydroxyl group in facilitating this regioselective cleavage. researchgate.net

Formation and Reactivity of Intramolecular Cyclic Carbamate Intermediates for Controlled Functionalization

The formation of intramolecular cyclic carbamate intermediates is a powerful strategy for the controlled, regioselective functionalization of the 2-deoxystreptamine core. google.commanchester.ac.uk Treating a bis-carbamate derivative of 2-deoxystreptamine with a base can induce intramolecular ring closure. google.com This process typically involves the hydroxyl group at C-6 (or C-4) and the adjacent Cbz-protected amine at C-1 (or C-3), respectively, to form a five-membered oxazolidinone ring fused to the cyclitol core. researchgate.netmanchester.ac.uk

Once formed, these cyclic carbamates are versatile intermediates. google.com

Selective Functionalization: The formation of the cyclic carbamate on one side of the molecule differentiates the two amino groups, allowing for selective functionalization of the now-unmasked amine or the remaining Cbz-protected amine.

Nucleophilic Ring-Opening: The cyclic carbamate itself is susceptible to nucleophilic attack. This ring-opening reaction can be used to install a variety of functional groups at the nitrogen atom, effectively replacing the original Cbz group with a new substituent. researchgate.net For example, reaction with amines can open the carbamate ring to yield urea (B33335) derivatives. google.com

Scaffold for Further Modification: The formation of a bis-intramolecular carbamate derivative can serve as an intermediate for achieving regiochemically controlled substitutions at the oxygen positions. google.com

The general pathway can be summarized as follows:

Table 1: Pathway for Controlled Functionalization via Cyclic Carbamate Intermediate| Step | Description | Reactants/Conditions | Intermediate/Product | Reference |

| 1 | Protection | 2-deoxystreptamine, Benzyl chloroformate | bis(N-Cbz)-2-deoxystreptamine | usu.edu |

| 2 | Cyclic Carbamate Formation | Base (e.g., NaH, Et3N) | Intramolecular cyclic carbamate | google.commanchester.ac.uk |

| 3 | Ring-Opening/Functionalization | Nucleophile (e.g., amines) | N-functionalized 2-deoxystreptamine derivative | google.comresearchgate.net |

O-Functionalization of Hydroxyl Groups within the Cbz-Protected Scaffold

Functionalization of the hydroxyl groups at the C-4, C-5, and C-6 positions is crucial for mimicking the structure of natural aminoglycosides. The presence of the Cbz protecting groups on the amines is essential, as the unprotected amino groups are more nucleophilic and would react preferentially. google.comnih.gov

Differentiation of Vicinal Diols for Site-Specific Modifications

The 2-deoxystreptamine scaffold contains a cis-vicinal diol at positions C-4 and C-5 and a trans-relationship between the hydroxyls at C-5 and C-6. Differentiating between these hydroxyl groups for site-specific modification is a significant synthetic challenge. Strategies to achieve this selectivity include:

Temporary Bridging: The cis-diol at C-4/C-5 can be selectively protected with acetal (B89532) or ketal protecting groups (e.g., benzylidene, isopropylidene), leaving the C-6 hydroxyl as the sole site for reaction. cdnsciencepub.com

Catalyst Control: Chiral catalysts can be used to desymmetrize the meso-diol system. For instance, chiral phosphoric acids have been shown to catalyze glycosylation at either the C-4 or C-6 positions with modest to good regioselectivity, where the choice of catalyst enantiomer can favor one position over the other. harvard.eduumich.edu

Steric Hindrance: The inherent steric environment can influence reactivity. In some glycosylation reactions of related aminoglycoside cores, reaction occurs preferentially at the C-6 hydroxyl group, which can be attributed to steric factors. cdnsciencepub.com

Site-Selective Glycosylation and Etherification Reactions

Site-selective glycosylation is the most critical O-functionalization reaction for the synthesis of novel aminoglycoside analogues. With the amino groups protected by Cbz moieties, the hydroxyl groups can act as nucleophiles to attack activated glycosyl donors. nih.gov

Several studies have demonstrated the feasibility of glycosylating the Cbz-protected 2-deoxystreptamine scaffold. For example, glycosylation of a protected paromamine (B1213074) derivative, which contains a functionalized 2-deoxystreptamine core, has been achieved. cdnsciencepub.com The choice of glycosyl donor, promoter, and reaction conditions dictates the stereochemical and regiochemical outcome of the glycosylation. Desymmetrizing glycosylation reactions using chiral phosphoric acid catalysts on Cbz-protected 2-deoxystreptamine have yielded mixtures of 4-O- and 6-O-glycosylated products, with the ratio being dependent on the chirality of the catalyst. harvard.eduumich.edu This approach offers a direct pathway to either the 4,5- or 4,6-disubstituted aminoglycoside families.

Table 2: Examples of Site-Selective Reactions on Protected 2-DOS Scaffolds

| Reaction Type | Substrate Moiety | Key Reagent/Catalyst | Position(s) Functionalized | Outcome/Selectivity | Reference |

| Acetal Protection | cis-4,5-diol | Benzaldehyde | C-4, C-5 | Forms a 4,6-O-benzylidene bridge, freeing C-6 OH | cdnsciencepub.com |

| Glycosylation | meso-diol | (R)-Chiral Phosphoric Acid | C-4, C-6 | Favors O-4 glycosylation | harvard.eduumich.edu |

| Glycosylation | meso-diol | (S)-Chiral Phosphoric Acid | C-4, C-6 | Favors O-6 glycosylation (up to 1:5, O-4:O-6) | harvard.eduumich.edu |

N-Functionalization of Amine Groups Through Cbz-Mediated Strategies

While the primary role of the Cbz group is protection, its chemical nature enables specific strategies for subsequent N-functionalization. The most elegant of these strategies involves the formation and subsequent reaction of the cyclic carbamate intermediates as discussed previously. google.comrug.nlresearchgate.net

This Cbz-mediated pathway allows for the introduction of new functional groups at the nitrogen positions under conditions that might not be compatible with the fully protected or fully deprotected scaffold. After selective deprotection of one Cbz group via the cyclic carbamate pathway, the resulting free amine can be subjected to a wide range of reactions, including acylation, alkylation, or sulfonylation, while the second Cbz group remains in place. This orthogonally protected intermediate can then be carried forward. Finally, the second Cbz group can be removed under standard hydrogenolysis conditions to allow for further modification at the other nitrogen center, if desired. This step-wise approach, initiated by the unique reactivity of the Cbz group, provides a high degree of control over the final substitution pattern of the 2-deoxystreptamine core. nih.gov

Acylation and Alkylation Reactions on Deprotected Amine Sites

While bis(N-Cbz)-2-deoxystreptamine is primarily used to direct reactions away from the amine groups, the 2-deoxystreptamine scaffold itself is a versatile platform for direct N-functionalization once the protecting groups are removed. The generation of combinatorial libraries through the acylation and alkylation of the amine sites allows for the exploration of a vast chemical space to identify new bioactive compounds. google.com The general strategy involves starting with the 2-deoxystreptamine core, often obtained from the deprotection of precursors like bis(N-Cbz)-2-deoxystreptamine, and then reacting it with various acylating or alkylating agents. google.com

This approach facilitates the creation of diverse derivatives, including peptide-carbamate or acyl-peptide hybrids, by leveraging the nucleophilicity of the free amine groups. google.com The synthesis of such libraries can be performed systematically to produce a wide array of distinct chemical entities for screening in biological assays. google.com

Table 1: Examples of N-Functionalization on the 2-Deoxystreptamine Scaffold

This table illustrates representative acyl and alkyl moieties that can be introduced at the amine positions of the 2-deoxystreptamine core to generate diverse chemical libraries.

| Functionalization Type | Reagent Class | Example Moiety | Resulting Group |

| Acylation | Acyl Halides / Anhydrides | Acetyl Chloride | Acetamide |

| Acylation | Activated Carboxylic Acids | N-Hydroxysuccinimide Esters | Amide |

| Alkylation | Alkyl Halides | Benzyl Bromide | Secondary Amine |

| Reductive Amination | Aldehydes / Ketones + Reducing Agent | Benzaldehyde + NaBH₃CN | Benzylamino |

Conjugation with Diverse Molecular Moieties via Cbz-Protected Amine Precursors

The use of bis(N-Cbz)-2-deoxystreptamine as a precursor is a cornerstone for achieving regioselective functionalization at the hydroxyl positions. With the highly reactive amine groups masked by Cbz protection, chemists can target the C-4, C-5, and C-6 hydroxyl groups for derivatization. google.com A common and effective strategy involves the selective activation of one hydroxyl group, typically the primary C-5 hydroxyl, by converting it into a good leaving group. nih.gov

This activation is often achieved by introducing mesylate or triisopropylbenzenesulfonyl (TIBS) groups. nih.gov The protected and activated intermediate can then undergo nucleophilic substitution reactions with a wide range of molecular moieties, such as amines, thiols, or other nucleophiles, to forge new carbon-nitrogen or carbon-sulfur bonds. nih.gov This methodology has been successfully applied to various aminoglycoside scaffolds to create novel derivatives. nih.gov For instance, in the synthesis of tobramycin (B1681333) analogues, the penta-N-Cbz protected scaffold was acetylated at the hydroxyl groups, followed by selective deacetylation and subsequent derivatization. nih.gov A similar logic applies to the simpler bis(N-Cbz)-2-deoxystreptamine scaffold, allowing for the conjugation of diverse functional groups, which can alter the molecule's biological activity or properties like RNA binding. researchgate.netru.nl

Table 2: Representative Conjugation Reactions Using Cbz-Protected 2-DOS Precursors

This table outlines examples of nucleophiles used to displace an activated hydroxyl group on the Cbz-protected 2-deoxystreptamine scaffold, leading to the formation of new derivatives.

| Activated Position | Leaving Group | Nucleophile | Conjugated Moiety | Reference |

| 5-OH | Mesylate | NH₂CH₂Ph | Benzylamine | nih.gov |

| 5-OH | Mesylate | NH(Me)₂ | Dimethylamine | nih.gov |

| 5-OH | Mesylate | NH₂(CH₂)₂NH₂ | Ethylenediamine | nih.gov |

| 5-OH | Mesylate | NaN₃ | Azide (B81097) | nih.gov |

Mechanistic Investigations of Reactions Involving Bis N Cbz 2 Deoxystreptamine and Its Derivatives

Elucidation of Reaction Pathways for Regioselective and Stereoselective Transformations

The synthesis of complex aminoglycoside analogues from a symmetrical starting material like bis(N-Cbz)-2-deoxystreptamine requires precise control over regioselectivity (which hydroxyl group reacts) and stereoselectivity (the 3D orientation of the new bond). Research has focused on creating orthogonally protected 2-deoxystreptamine (B1221613) (2-DOS) scaffolds, where different protecting groups are used for the amino and hydroxyl functions, allowing for their selective removal and reaction at specific sites. semanticscholar.org

A key strategy involves desymmetrization of the meso 2-DOS core. This can be achieved through multi-step synthetic sequences. For instance, synthetic routes may start from a protected sugar, which is converted into a functionalized cyclohexane (B81311) ring via a key reaction like a Ferrier rearrangement. Subsequent steps then introduce the two nitrogen functionalities with different protecting groups, creating an orthogonally protected intermediate ready for regioselective glycosylation or other modifications.

Further transformations, such as reductive amination, can be employed to introduce diverse substituents onto the 2-DOS core. nih.gov For example, derivatives of paromomycin (B158545) and neomycin have been modified at the 2'-position through reductive amination pathways. nih.gov The choice of reagents and reaction conditions in these transformations is critical to control the stereochemical outcome, ensuring the desired biological activity of the final aminoglycoside analogue.

Impact of Cbz Protecting Groups on Conformational Preferences and Reactivity Profiles

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis. total-synthesis.commasterorganicchemistry.com In bis(N-Cbz)-2-deoxystreptamine, the two Cbz groups play a critical role beyond simply masking the reactivity of the amino groups; they significantly influence the molecule's conformation and, consequently, its reactivity. total-synthesis.com

The Cbz group, as a carbamate (B1207046), renders the nitrogen atom non-nucleophilic. masterorganicchemistry.com The steric bulk of the two large Cbz groups forces the six-membered aminocyclitol ring to adopt a rigid chair conformation. This conformational locking is pivotal as it dictates the spatial orientation of the remaining hydroxyl groups, classifying them as either axial or equatorial. The accessibility of these hydroxyl groups to incoming reagents is thereby controlled, which is a key factor in achieving regioselective reactions. Equatorial hydroxyl groups are generally more sterically accessible and thus more reactive towards bulky reagents, such as glycosyl donors, than the more hindered axial groups. This steric hindrance is a primary tool chemists use to direct reactions to a specific position on the 2-deoxystreptamine scaffold. The Cbz group is stable under various conditions but can be readily removed by catalytic hydrogenation, a mild method that typically does not affect other functional groups. masterorganicchemistry.com

| Property of Cbz Group | Impact on bis(N-Cbz)-2-deoxystreptamine | Reference |

|---|---|---|

| Amine Protection | Protects the 1- and 3-amino groups as carbamates, reducing their nucleophilicity. | total-synthesis.com |

| Steric Bulk | Induces a rigid chair conformation of the cyclitol ring, influencing the orientation of hydroxyl groups. | total-synthesis.com |

| Reactivity Control | Directs incoming reagents to less sterically hindered positions (typically equatorial hydroxyls), enabling regioselective transformations. | total-synthesis.com |

| Deprotection Condition | Removed under mild catalytic hydrogenation (e.g., H₂, Pd/C), which is orthogonal to many other protecting groups. | masterorganicchemistry.com |

Biocatalytic and Enzymatic Approaches in 2-Deoxystreptamine Precursor Synthesis

Nature synthesizes the 2-deoxystreptamine (2-DOS) core through a highly efficient enzymatic pathway that begins with the common metabolic intermediate, D-glucose-6-phosphate. researchgate.netrsc.org This biological route is a testament to the power of biocatalysis in constructing complex molecular architectures.

The key steps in the biosynthesis are:

Cyclization: The enzyme 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), such as BtrC from Bacillus circulans, catalyzes the conversion of D-glucose-6-phosphate into the carbocycle 2-deoxy-scyllo-inosose (DOI). researchgate.net This is a crucial step that forms the core cyclohexane ring. researchgate.net

First Transamination: An aminotransferase, using L-glutamine as the amino group donor, converts DOI into 2-deoxy-scyllo-inosamine. nih.govjst.go.jp

Oxidation: A dehydrogenase, which requires NAD+ as a cofactor, then oxidizes the intermediate from the previous step. nih.govjst.go.jp

Second Transamination: The same aminotransferase acts again, adding the second amino group to form the final 2-deoxystreptamine product. nih.gov

This enzymatic pathway involves a dual-functioning aminotransferase and a dehydrogenase, which together are sufficient to convert 2-DOI to 2-DOS, demonstrating a concise and effective biological synthesis. rsc.orgnih.govjst.go.jp

| Enzyme | Function in 2-DOS Biosynthesis | Starting Material → Product | Reference |

|---|---|---|---|

| 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes the formation of the carbocyclic ring. | D-glucose-6-phosphate → 2-deoxy-scyllo-inosose (DOI) | researchgate.net |

| L-glutamine:aminocyclitol aminotransferase | Performs two separate transamination steps, adding both amino groups. | DOI → 2-deoxy-scyllo-inosamine; aminodeoxyinosose → 2-deoxystreptamine | nih.govjst.go.jp |

| Deoxyinosamine dehydrogenase | Oxidizes the intermediate between the two transamination steps. | 2-deoxy-scyllo-inosamine → Aminodeoxyinosose | nih.govjst.go.jp |

Beyond the biosynthesis of the core, enzymes play a vital role in the subsequent derivatization of the 2-deoxystreptamine scaffold to produce the vast array of natural aminoglycoside antibiotics. rsc.org Understanding these enzymatic modifications provides a powerful toolkit for creating novel semi-synthetic antibiotics. rsc.org

Key enzymatic modifications include:

Glycosylation: Glycosyltransferases are responsible for attaching various amino sugars to the hydroxyl groups of the 2-DOS core. rsc.org For example, in the biosynthesis of neamine (B104775), a glycosyltransferase attaches a sugar to the 4-O position of 2-DOS to form the pseudodisaccharide paromamine (B1213074). rsc.org This is often the first step in building the larger aminoglycoside structure.

N-Methylation: N-methyltransferases can specifically modify the amino groups of the 2-DOS ring. This modification can be crucial for the biological activity and interaction of the final antibiotic with its target.

Other Tailoring Reactions: A host of other "tailoring" enzymes, including dehydrogenases, aminotransferases, and reductases, further modify the attached sugar moieties, creating the structural diversity seen in this class of antibiotics. rsc.org

By harnessing these naturally occurring enzymes, researchers can perform specific and selective modifications on the 2-DOS scaffold, a task that is often challenging to achieve with conventional chemical methods. This chemo-enzymatic approach is a promising strategy for developing next-generation aminoglycosides that can overcome bacterial resistance. nih.gov

Applications of Bis N Cbz 2 Deoxystreptamine As a Synthetic Intermediate and Molecular Scaffold in Advanced Chemical Synthesis

Construction of Aminoglycoside Analogues and Mimetics

The 2-deoxystreptamine (B1221613) scaffold is a cornerstone in the development of novel aminoglycoside analogues. mdpi.comrsc.org Bis(N-Cbz)-2-deoxystreptamine serves as a key precursor in this endeavor, enabling chemists to introduce diverse functionalities and explore new chemical space. This approach is critical for overcoming challenges such as bacterial resistance and drug-induced toxicity associated with natural aminoglycosides. numberanalytics.commdpi.com

The design of modified aminoglycosides is guided by the need to evade bacterial resistance mechanisms, primarily enzymatic modification, and to reduce off-target effects like ototoxicity and nephrotoxicity. mdpi.comresearchgate.net Key design principles include:

Modification of functional groups targeted by resistance enzymes: Aminoglycoside-modifying enzymes (AMEs) often target specific hydroxyl or amino groups. mdpi.comnih.gov By modifying these sites, for instance through alkylation or deoxygenation, it is possible to create analogues that are no longer substrates for these enzymes. mdpi.com

Introduction of novel substituents: Attaching different chemical moieties to the 2-deoxystreptamine core can enhance binding affinity to the ribosomal target or introduce new mechanisms of action. nih.gov For example, the development of amphiphilic aminoglycosides by adding hydrophobic groups has been explored to alter their biological activity. frontiersin.org

Conformational constraint: Restricting the flexibility of the aminoglycoside structure through the synthesis of dimers or constrained analogues can lead to increased receptor binding affinity. mdpi.com

A notable example involves the synthesis of pseudotrisaccharide derivatives designed to exploit additional interactions with the decoding-site rRNA of the eukaryotic ribosome, leading to enhanced suppression of nonsense mutations. nih.gov

The 2-deoxystreptamine core is a known RNA-binding motif, making it an excellent scaffold for the synthesis of ligands that target specific RNA structures. google.comresearchgate.netnih.gov Aminoglycosides primarily exert their antibiotic effect by binding to the A-site of the 16S ribosomal RNA, disrupting protein synthesis. mdpi.comasm.orgoup.compnas.orgsemanticscholar.org

Bis(N-Cbz)-2-deoxystreptamine is utilized to create molecules that can selectively recognize and bind to other therapeutically relevant RNA targets, such as viral RNAs or oncogenic microRNAs. google.comresearchgate.netnih.gov For instance, derivatives have been designed to target the HIV Rev Response Element (RRE). google.com The synthesis of these ligands often involves the strategic attachment of various recognition elements to the 2-deoxystreptamine scaffold to achieve high affinity and selectivity for the intended RNA target. acs.org

Research has shown that the 2-deoxystreptamine ring itself interacts specifically with certain RNA structural motifs, such as G-U base pairs. escholarship.org This intrinsic binding capability is exploited in the design of new RNA ligands. Furthermore, crystallographic studies of aminoglycoside-ribosome complexes provide detailed structural information that guides the rational design of novel ribosome-interacting molecules with improved properties. oup.compnas.orgresearchgate.net

Beyond therapeutic applications, novel aminoglycoside derivatives synthesized from precursors like bis(N-Cbz)-2-deoxystreptamine are valuable tools for basic research. These compounds help in probing the intricacies of ribosome function, understanding the mechanisms of antibiotic resistance, and exploring the principles of molecular recognition between small molecules and RNA. nih.govnih.gov

For example, synthetic analogues are used to study the specific interactions between aminoglycosides and their ribosomal binding sites. semanticscholar.org By systematically modifying different parts of the aminoglycoside structure, researchers can dissect the contribution of each functional group to binding affinity and biological activity. This knowledge is crucial for the future development of more effective and less toxic antibiotics. nih.gov

Preparation of Combinatorial Libraries Based on the 2-Deoxystreptamine Scaffold for Chemical Space Exploration

The structural and functional diversity of the 2-deoxystreptamine scaffold makes it an ideal platform for the construction of combinatorial libraries. google.com These libraries consist of a large number of structurally related compounds that can be rapidly screened for biological activity against various targets. nih.gov

The use of bis(N-Cbz)-2-deoxystreptamine allows for the systematic and controlled introduction of a wide variety of chemical groups at different positions of the ring. google.com This "scaffold-based" approach enables the exploration of a vast chemical space around the 2-deoxystreptamine core. u-strasbg.fr The resulting libraries can be screened to identify lead compounds for drug discovery programs, particularly for RNA-targeted drugs. google.com The process often involves functionalizing the hydroxyl or amine groups of the protected 2-deoxystreptamine core with a diverse set of building blocks. google.com

Table 1: Example of a Combinatorial Library Synthesis Strategy

| Step | Description |

| 1. Scaffold Preparation | Synthesis of orthogonally protected 2-deoxystreptamine, such as bis(N-Cbz)-2-deoxystreptamine. rsc.orgnih.gov |

| 2. Diversification | Reaction of the scaffold with a collection of diverse chemical building blocks (e.g., acylating agents, alkylating agents, amino acids). google.com |

| 3. Deprotection | Removal of protecting groups to yield the final library of compounds. |

| 4. Screening | High-throughput screening of the library against a biological target to identify active compounds. nih.gov |

This combinatorial approach has been successfully used to generate libraries of aminoglycoside mimics and other bioactive molecules. google.com

Integration into Complex Bioactive Molecules and Ligands for Molecular Recognition Studies

The 2-deoxystreptamine scaffold serves as a crucial component for building complex bioactive molecules designed for specific molecular recognition tasks. google.comresearchgate.net Its rigid, chair-like conformation provides a well-defined three-dimensional structure upon which other recognition elements can be precisely positioned. mdpi.com

A significant area of research involves the conjugation of 2-deoxystreptamine with nucleobases, both natural and artificial. researchgate.netnih.gov This strategy aims to create molecules that can specifically recognize and bind to particular RNA sequences or structures, such as the precursors of oncogenic microRNAs. researchgate.netnih.govnih.gov

For example, researchers have developed 2-deoxystreptamine-nucleobase conjugates to inhibit the production of oncogenic miRNA-372. researchgate.netnih.gov The 2-deoxystreptamine moiety acts as an anchor, while the attached nucleobases provide the specificity for the target RNA sequence.

Table 2: Research Findings on 2-Deoxystreptamine Conjugates

| Conjugate Type | Target | Key Finding | Reference |

| 2-deoxystreptamine-nucleobase | pre-miR-372 | Inhibition of oncogenic miRNA production, with some conjugates showing activity similar to neomycin analogues. | researchgate.netnih.gov |

| 2-deoxystreptamine-arylamine | E. coli A-site RNA | Restoration of binding affinity lost by truncation of neomycin. | mdpi.com |

The synthesis of these conjugates often starts from a protected 2-deoxystreptamine derivative, such as bis(N-Cbz)-2-deoxystreptamine, to allow for the selective attachment of the desired moieties. nih.gov These studies highlight the potential of using the 2-deoxystreptamine scaffold to develop novel RNA-targeting therapeutics.

Application as a Scaffold for Investigating Small Molecule-RNA Interactions

The unique structural architecture of RNA, with its intricate folds, loops, and bulges, presents a vast landscape for therapeutic intervention with small molecules. nih.govrsc.org A central challenge in this field is the development of molecular frameworks that can be systematically modified to achieve selective recognition of specific RNA structures. rsc.org The 2-deoxystreptamine (2-DOS) core, a defining feature of aminoglycoside antibiotics, has emerged as a privileged scaffold for this purpose. mdpi.comresearchgate.net Its rigid, all-equatorial substitution pattern provides a three-dimensional canvas for the precise positioning of pharmacophores to interact with RNA targets. mdpi.com The protected derivative, bis(N-Cbz)-2-deoxystreptamine, is a cornerstone of this strategy, serving as a versatile starting material for the synthesis of compound libraries aimed at probing and modulating RNA function. nih.gov

The carboxybenzyl (Cbz) protecting groups on the two amine functionalities of the 2-deoxystreptamine ring are critical for its use as a synthetic scaffold. These protecting groups render the otherwise reactive amines inert, thereby enabling chemists to perform selective modifications on the hydroxyl groups at other positions of the ring. nih.gov This regioselective control is paramount for building libraries of analogues where diversity is systematically introduced at specific points on the scaffold. Once the desired modifications at the hydroxyl positions are complete, the Cbz groups can be cleanly removed to either reveal the primary amines for interaction with the phosphate (B84403) backbone of RNA or to allow for further functionalization at the nitrogen atoms. researchgate.net

The utility of bis(N-Cbz)-2-deoxystreptamine is exemplified in the construction of combinatorial libraries designed to identify novel RNA-binding agents. google.com In this approach, the protected 2-DOS core is treated as a central hub from which various chemical appendages can be extended. By reacting bis(N-Cbz)-2-deoxystreptamine with a diverse set of building blocks, researchers can generate large collections of related compounds. These libraries, characterized by both functional and spatial diversity, can then be screened against specific RNA targets, such as viral RNAs or ribosomal RNA (rRNA) substructures, to identify molecules with high affinity and selectivity. google.comacs.org

Research has demonstrated that the 2-DOS scaffold is a crucial element for building libraries of aminoglycoside mimetics. mdpi.com By truncating natural aminoglycosides down to the core 2-DOS ring and then rebuilding by adding different functionalities, scientists can systematically investigate the structural requirements for RNA binding. For example, libraries of deoxystreptamine dimers have been synthesized and screened to identify compounds that exhibit size-specific binding to RNA apical loops, with certain molecules showing selectivity for tetraloops over octaloops. nih.gov This modular approach, starting from a protected scaffold like bis(N-Cbz)-2-deoxystreptamine, is essential for elucidating the principles that govern small molecule-RNA recognition. rsc.orgnih.gov

The findings from screening these 2-DOS-based libraries contribute significantly to our understanding of structure-activity relationships (SAR) in RNA targeting. By correlating the structural modifications of the scaffold with the observed binding affinity or biological activity, researchers can develop models that predict which chemical features are most important for interacting with a given RNA motif. google.com This knowledge is invaluable for the rational design of the next generation of RNA-targeted therapeutics. nih.gov

The table below illustrates the principle of using the 2-deoxystreptamine scaffold to explore interactions with an RNA target, such as the bacterial ribosomal A-site. Starting from the bis(N-Cbz)-2-deoxystreptamine intermediate, different functional groups (R¹, R²) can be attached at the hydroxyl positions to probe their effect on binding affinity.

Table 1: Investigating RNA Interactions using a 2-Deoxystreptamine Scaffold

| Scaffold/Compound | R¹ Group (at C4/C6) | R² Group (at C5) | Observed Interaction with RNA Target (e.g., A-site) | Reference |

|---|---|---|---|---|

| bis(N-Cbz)-2-deoxystreptamine | H | H | Serves as protected synthetic intermediate; no direct binding assay reported. | nih.gov |

| Library Compound A | Aminosugar (e.g., Neamine) | OH | Establishes baseline binding affinity characteristic of aminoglycosides. | researchgate.net |

| Library Compound B | Guanidinylated Moiety | OH | Increased affinity due to enhanced electrostatic interactions with the RNA phosphate backbone. | google.com |

| Library Compound C | Aminosugar | RNA Intercalator (e.g., Aminopyridine) | Potential for dual-mode binding, combining groove binding and intercalation to improve affinity and specificity. | mdpi.com |

| Library Compound D (Dimer) | Linker-Aminosugar | OH | Designed to bridge two RNA motifs or bind to larger RNA structures like apical loops. | nih.gov |

This systematic, scaffold-based approach allows for a detailed exploration of the chemical space around the 2-deoxystreptamine core, leading to fundamental insights into the molecular basis of RNA recognition. rsc.orgacs.org The versatility and structural stability of bis(N-Cbz)-2-deoxystreptamine make it an indispensable tool in the ongoing quest to develop small molecules that can effectively and selectively target RNA. google.com

Future Directions in Research on Bis N Cbz 2 Deoxystreptamine

Exploration of Novel and More Efficient Synthetic Methodologies

A particularly promising avenue is the adoption of chemoenzymatic synthesis . This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to streamline the production of complex molecules. ucl.ac.ukucl.ac.uknih.gov Researchers have successfully employed enzymes such as transaminases and glycosyltransferases to achieve regioselective modifications that are challenging to perform through conventional chemistry. ucl.ac.ukucl.ac.uknih.gov For instance, a two-step chemoenzymatic route involving a transaminase to generate an aldehyde at the C-6' position, followed by chemical reactions like reductive amination, has been developed for the regioselective modification of aminoglycosides. ucl.ac.ukucl.ac.uk Similarly, the use of trehalose (B1683222) synthase (TreT) has enabled a two-step chemoenzymatic synthesis of trehalosamine, another aminoglycoside, highlighting the potential of this strategy. acs.org

Another key area of focus is the synthesis of orthogonally protected 2-deoxystreptamine (B1221613) scaffolds . rsc.orgkuleuven.be Orthogonal protection allows for the selective deprotection and modification of specific functional groups on the 2-DOS core, which is essential for the systematic development of new derivatives. rsc.org One reported convenient synthesis starts from a highly protected methyl α-D-glucopyranoside, which is converted into an enantiopure cyclohexane (B81311) ring via a Ferrier rearrangement. rsc.org Subsequent steps involve the introduction of two different N-protected groups, for example, through an oximino benzylether intermediate and a Mitsunobu reaction for azide (B81097) transfer. rsc.org Such strategies provide rapid and facile access to versatile building blocks for novel aminoglycoside antibiotic derivatives. rsc.org

The table below summarizes some of the novel enzymes and reactions being explored for more efficient synthesis.

| Synthetic Approach | Key Enzymes/Reactions | Starting Material (Example) | Product (Example) | Reference(s) |

| Chemoenzymatic Synthesis | KanM2 glycosyltransferase | Commercially available aminoglycosides | Novel pseudo-trisaccharide analogs | nih.gov |

| Chemoenzymatic Synthesis | Transaminase (e.g., GenB4), Reductive amination | Gentamicin (B1671437) C1a | 6'-modified gentamicin C1a analogues | ucl.ac.ukucl.ac.uk |

| Chemoenzymatic Synthesis | Trehalose synthase (TreT) | Glucose, UDP-GlcNAc | Trehalosamine | acs.org |

| Orthogonal Synthesis | Ferrier rearrangement, Mitsunobu reaction | Methyl α-D-glucopyranoside | Orthogonally protected 2-deoxystreptamine | rsc.org |

Development of Advanced Derivatization Strategies for Enhanced Specificity and Functionality

Building upon efficient synthetic platforms, the next frontier lies in the development of advanced derivatization strategies to create 2-deoxystreptamine-based molecules with improved therapeutic profiles. A primary goal is to overcome the challenge of bacterial resistance, which often arises from enzymatic modification of the aminoglycoside by bacteria. nih.govmdpi.com Therefore, derivatization strategies are often aimed at producing compounds that are poor substrates for these resistance-causing enzymes. nih.govmdpi.com

Regioselective modification is a cornerstone of these advanced strategies. ucl.ac.ukucl.ac.ukresearchgate.net By precisely altering specific functional groups on the 2-deoxystreptamine ring, researchers can fine-tune the molecule's interaction with its biological target, typically the ribosomal RNA (rRNA), while simultaneously preventing modification by resistance enzymes. nih.govacs.org Techniques such as reductive amination of specific amino groups have been used to introduce various substituents. nih.govacs.org For example, modifications at the 2'-position of 4,5-series 2-deoxystreptamine aminoglycosides have been explored to resist modifying enzymes and increase ribosomal target selectivity. nih.govacs.org

Furthermore, researchers are exploring the synthesis of more complex architectures, such as 2-deoxystreptamine dimers and conjugates . us.esnih.gov Dimerization of aminoglycosides has been shown to significantly increase their binding affinity for RNA targets. embopress.orgembopress.org Another innovative approach involves conjugating 2-deoxystreptamine with other molecules, such as nucleobases, to create novel compounds with unique biological activities, including the inhibition of oncogenic microRNA production. nih.gov These advanced derivatization strategies are expanding the functional repertoire of 2-deoxystreptamine beyond its traditional role in antibacterial agents.

The following table details some advanced derivatization strategies and their objectives.

| Derivatization Strategy | Key Chemical Reactions | Target Application | Example Derivative | Reference(s) |

| Regioselective N-1 Modification | Staudinger reaction | Overcoming resistance | N-1 modified neamine (B104775) | researchgate.net |

| 2'-Position Modification | Reductive amination | Resist modifying enzymes, increase target selectivity | 2′-N-benzyl-2′-N-methyl paromomycin (B158545) | nih.govacs.org |

| Synthesis of Dimers | Conjugation chemistry | Enhanced RNA binding | 2-DOS dimers | us.es |

| Conjugation with Nucleobases | 1,3-dipolar cycloaddition | Inhibition of oncogenic miRNA | 2-DOS-nucleobase conjugates | nih.gov |

Integration of Computational Approaches for Design and Mechanistic Understanding

The development of novel bis(N-Cbz)-2-deoxystreptamine derivatives is increasingly being guided by powerful computational methods. These in silico approaches offer a rational and efficient alternative to traditional trial-and-error screening, allowing for the design of molecules with desired properties and providing deep insights into their mechanisms of action. nih.govnih.govacs.org

Fragment-based virtual screening and 3D-QSAR (Quantitative Structure-Activity Relationship) models are being employed to identify new molecular scaffolds that can bind to the target RNA A-site. nih.govnih.govacs.org These methods allow researchers to computationally assemble novel compounds from a neamine core and diverse molecular fragments, and then predict their biological activity. nih.govnih.govacs.org This approach helps to prioritize synthetic efforts on compounds with the highest likelihood of success. nih.govnih.govacs.org

Molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding the interactions between aminoglycoside derivatives and their RNA targets at an atomic level. embopress.orgembopress.orgplos.org These simulations can predict the binding affinity of a ligand to its target and reveal the key hydrogen bonds and other interactions that stabilize the complex. mdpi.complos.org This detailed mechanistic understanding is crucial for designing derivatives with enhanced specificity and for circumventing resistance mechanisms. mdpi.com For instance, computational studies have been used to explore how modifications to the 2-deoxystreptamine core can prevent enzymatic modification by aminoglycoside-modifying enzymes. mdpi.com

The synergy between computational design and experimental synthesis is paving the way for the next generation of 2-deoxystreptamine-based therapeutics. The table below highlights some of the computational techniques being applied in this field.

| Computational Technique | Purpose | Key Insights | Reference(s) |

| Fragment-based virtual screening | Identification of new molecular scaffolds | New potential ligands with predicted activities | nih.govnih.govacs.org |

| 3D-QSAR | Prediction of biological activity | Structure-activity relationships for known derivatives | nih.govnih.gov |

| Molecular Docking | Prediction of binding modes and affinities | Understanding interactions with RNA targets and resistance enzymes | plos.org |

| Molecular Dynamics Simulations | Analysis of complex stability and dynamics | Mechanistic understanding of ligand-RNA interactions | embopress.orgembopress.org |

Q & A

Q. What synthetic methodologies are most effective for preparing bis(N-Cbz)-2-deoxystreptamine?

The synthesis typically involves sequential protection-deprotection strategies. Starting with 2-deoxystreptamine, the primary amines are protected using N-carbobenzyloxy (Cbz) groups. A validated approach includes:

- Activation of N-Cbz-protected amino acids (e.g., valine) as N-hydroxysuccinimide esters.

- Coupling with polyamine spacers (e.g., diethylenetriamine) under mild basic conditions.

- Final deprotection via hydrogenolysis to yield intermediates for macrocyclic derivatives . Key challenges include optimizing reaction temperatures (e.g., 50°C in DMF) and base selection (K₂CO₃) to minimize side reactions.

Q. How does bis(N-Cbz)-2-deoxystreptamine contribute to the structural integrity of aminoglycoside antibiotics?

The 2-deoxystreptamine (2-DOS) core is a conserved scaffold in aminoglycosides, enabling electrostatic interactions with bacterial ribosomal RNA. The N-Cbz protection preserves the amines during synthesis, allowing subsequent functionalization. The 1,3-diaminocyclohexane structure of 2-DOS positions key amines for binding to the 16S rRNA A-site, disrupting protein synthesis .

Q. What analytical techniques are critical for characterizing bis(N-Cbz)-2-deoxystreptamine derivatives?

Essential methods include:

- ¹H/¹³C NMR for confirming regioselective Cbz protection and spacer attachment.

- ESI-MS to verify molecular weight and purity.

- Potentiometric titrations (e.g., logK = 10.01 for protonation equilibria) to study acid-base properties of intermediates .

- FT-IR for tracking functional group transformations (e.g., ester hydrolysis).

Q. Why is the 2-deoxystreptamine moiety a frequent target for enzymatic modification?

Enzymes like 2-deoxystreptamine N-acetyl-D-glucosaminyltransferase (2.4.1.283) and glucosyltransferase (2.4.1.284) modify the 2-DOS core, influencing antibiotic activity and resistance. These enzymes add sugar moieties at specific positions, altering electrostatic interactions with RNA or hindering drug uptake .

Q. How do hydroxyl group modifications on 2-DOS impact antimicrobial activity?

Deoxygenation at positions 5 or 6 (e.g., 5,6-dideoxyneamine) reduces hydrogen-bonding capacity but can enhance resistance to aminoglycoside-modifying enzymes (AMEs). Such modifications are explored in semisynthetic derivatives like dibekacin and arbekacin .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in RNA-binding data for bis(N-Cbz)-2-deoxystreptamine analogs?

Discrepancies arise from variations in RNA secondary structures and assay conditions. To address this:

- Use NMR titration experiments (e.g., chemical shift perturbations) to map binding sites on model RNA fragments (e.g., bacterial A-site RNA).

- Compare binding affinities (Kd) across RNA conformers using surface plasmon resonance (SPR) .

- Validate findings with mutational studies (e.g., A1408G mutations in rRNA) to confirm specificity .

Q. How can bis(N-Cbz)-2-deoxystreptamine be leveraged in RNA-targeted therapies beyond antibiotics?

Recent studies design 2-DOS conjugates with artificial nucleobases to inhibit oncogenic miRNA processing (e.g., pre-miR-372). These hybrids exploit the 2-DOS scaffold’s RNA-binding promiscuity while introducing sequence-specific recognition via nucleobase pairing .

Q. What role do coordination complexes play in enhancing the bioactivity of bis(N-Cbz)-2-deoxystreptamine derivatives?

Macrocyclic pseudopeptides derived from bis(N-Cbz)-2-deoxystreptamine (e.g., compound 10 ) exhibit metal-binding cavities. These complexes can:

Q. How do ribosomal protein mutations (e.g., S12 K42R) influence resistance to 2-DOS-based aminoglycosides?

The K42R mutation in ribosomal protein S12 disrupts 16S rRNA conformational dynamics, reducing 2-DOS binding. However, resistance mechanisms vary:

Q. What stereochemical challenges arise in asymmetric synthesis of 2-DOS analogs?

The 1,3-diaminocyclohexane core requires precise stereocontrol. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.